molecular formula C5H13O2P B091012 Diethyl methylphosphonite CAS No. 15715-41-0

Diethyl methylphosphonite

Cat. No.: B091012
CAS No.: 15715-41-0
M. Wt: 136.13 g/mol
InChI Key: NSSMTQDEWVTEKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl methylphosphonite can be synthesized through several methods. One common method involves the reaction of methylphosphonous dichloride with ethanol in the presence of sodium hydride . The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + 2\text{CH}_3\text{CH}_2\text{OH} + 2\text{NaH} \rightarrow \text{CH}_3\text{P(OCH}_2\text{CH}_3)_2 + 2\text{NaCl} + 2\text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced using a more efficient method involving the reaction of phosphorus trichloride, alchlor, and chloromethanes to form ternary complexes, which are then reduced with aluminum and reacted with absolute ethanol . This method yields a high purity product with a yield of up to 85% .

Chemical Reactions Analysis

Types of Reactions: Diethyl methylphosphonite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It is used as a reducing agent under mild conditions.

    Substitution: Reagents such as alkyl halides and aryl halides are commonly used.

Major Products:

    Oxidation: Diethyl methylphosphonate.

    Reduction: Cyclized products such as oxalylazetidinonyl thiocarbonates.

    Substitution: Various phosphonate derivatives.

Comparison with Similar Compounds

  • Diethyl methylphosphonate
  • Dimethyl methylphosphonate
  • Triethyl phosphite
  • Diethyl phosphite

Comparison: Diethyl methylphosphonite is unique due to its specific reactivity as a reducing agent and its role in the synthesis of β-carboxamido-phosphonic acids . Compared to diethyl methylphosphonate, it has a different oxidation state and reactivity profile. Dimethyl methylphosphonate and triethyl phosphite have different alkyl groups, affecting their physical and chemical properties .

Properties

IUPAC Name

diethoxy(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSMTQDEWVTEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2P
Record name DIETHYL METHYLPHOSPHONITE
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DSSTOX Substance ID

DTXSID6065927
Record name Phosphonous acid, methyl-, diethyl ester
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Molecular Weight

136.13 g/mol
Source PubChem
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Physical Description

This material has many uses, including as a chemical weapon precursor.
Record name DIETHYL METHYLPHOSPHONITE
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CAS No.

15715-41-0
Record name DIETHYL METHYLPHOSPHONITE
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Record name Diethyl methylphosphonite
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, methyl-, diethyl ester
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Record name O,O-diethyl methylphosphonite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl methylphosphonite
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Diethyl methylphosphonite
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Diethyl methylphosphonite
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Diethyl methylphosphonite
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Diethyl methylphosphonite
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Diethyl methylphosphonite

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